4-Cyano-4-methylpentanoic acid
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Overview
Description
4-Cyano-4-methylpentanoic acid is an organic compound with the molecular formula C7H11NO2 It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pentane backbone with a methyl substitution at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Cyano-4-methylpentanoic acid involves the reaction of 4-methylpentanoic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds through the formation of an intermediate nitrile, which is subsequently hydrolyzed to yield the desired product.
Another synthetic route involves the use of the Hell-Volhard-Zelinsky reaction, where 4-methylpentanoic acid is treated with bromine (Br2) and red phosphorus (P) to form an alpha-bromo acid. This intermediate is then reacted with sodium cyanide (NaCN) to introduce the cyano group, followed by hydrolysis to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Sodium cyanide (NaCN) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and carboxylic acids.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyano-4-methylpentanoic acid involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4-methylpentanoic acid: C7H11NO2
4-Cyano-4-methylhexanoic acid: C8H13NO2
4-Cyano-4-methylbutanoic acid: C6H9NO2
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both a cyano group and a carboxylic acid group on the same molecule allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
4-cyano-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,5-8)4-3-6(9)10/h3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXQJKRHMHUFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27579-05-1 |
Source
|
Record name | 4-cyano-4,4-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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